Mitragynine
Overview
Description
Mitragynine is a naturally occurring indole alkaloid predominantly found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This plant is native to Southeast Asia, particularly in countries like Thailand, Malaysia, and Indonesia. This compound is the most abundant active alkaloid in kratom, contributing to its psychoactive and medicinal properties. Traditionally, kratom leaves have been used for their stimulant and analgesic effects, and this compound is considered the primary compound responsible for these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mitragynine can be synthesized through several chemical routes. One common method involves the use of indole as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form this compound. The synthesis typically requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from kratom leaves. The extraction process includes solvent extraction, rapid solvent extraction, and ultrasound-assisted extraction. Solvents like ethanol, methanol, and water are commonly used. The extracted this compound is then purified using techniques such as chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Mitragynine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-hydroxythis compound, a compound with higher potency.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, depending on the desired functional group, such as halogens or alkyl groups.
Major Products:
7-Hydroxythis compound: Formed through oxidation, known for its potent analgesic effects.
This compound pseudoindoxyl: A derivative with distinct pharmacological properties.
Scientific Research Applications
Mitragynine has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Studied for its unique chemical structure and potential to create new derivatives with varying properties.
Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor mechanisms.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-cancer properties. It is also being studied as a potential treatment for opioid withdrawal symptoms.
Industry: Used in the development of new pharmaceuticals and as a natural product in herbal supplements
Mechanism of Action
Mitragynine exerts its effects primarily by interacting with the body’s opioid receptors, including the mu, delta, and kappa receptors. It acts as a partial agonist at these receptors, leading to analgesic and stimulant effects. The compound’s interaction with these receptors triggers various intracellular pathways, resulting in pain relief and mood enhancement. Unlike traditional opioids, this compound has a lower risk of respiratory depression and addiction .
Comparison with Similar Compounds
Mitragynine is often compared to other indole alkaloids found in kratom, such as:
7-Hydroxythis compound: More potent than this compound in terms of analgesic effects but present in lower concentrations.
Speciogynine: Another alkaloid with similar but less pronounced effects.
Speciociliatine: Known for its mild sedative properties.
Mitraciliatine: Exhibits unique pharmacological properties due to its distinct stereochemistry
This compound stands out due to its balanced profile of stimulant and analgesic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFTMXCIIKKX-QVRQZEMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032140 | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
235 °C at 5 mm Hg | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, chloroform, acetic acid | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Mitragynine (MIT), a mu-opioid agonist with antinociceptive and antitussive properties..., Mitragynine, the major alkaloid identified from Kratom, has been reported as a partial opioid agonist producing similar effects to morphine. An interesting minor alkaloid of Kratom, 7-hydroxymitragynine, has been reported to be more potent than morphine. Both Kratom alkaloids are reported to activate supraspinal mu- and delta- opioid receptors, explaining their use by chronic narcotics users to ameliorate opioid withdrawal symptoms. | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
4098-40-2, 6202-22-8 | |
Record name | (-)-Mitragynine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4098-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mitragynine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitragynine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (all-S,E)-16,17-Didehydro-9,17-dimethoxy-17,18-seco-20α-yohimban-16-carbonsäuremethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MITRAGYNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP479K822J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mitragynine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 °C | |
Record name | Mitragynine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7901 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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